Several studies have reported the synthesis of pyrazole derivatives with potent hypoglycemic effects. These compounds have been tested and found to possess antidiabetic activity, which is highly relevant for the treatment of diabetes mellitus14. The sulfonylurea derivatives of pyrazoles, in particular, have shown promise in biological testing as hypoglycemic agents.
Pyrazole derivatives have also been explored as potential antipsychotic agents. For example, certain compounds have demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is a common target for existing antipsychotic drugs2. This suggests that pyrazole derivatives could offer a novel approach to antipsychotic therapy with potentially fewer side effects.
The dual inhibition of CCR5/CXCR4 HIV entry and reverse transcriptase by pyrazole-piperidine core compounds represents a significant advancement in anti-HIV therapy. These compounds exhibit multiple mechanisms of action, which could be beneficial in the development of new anti-HIV medications with improved efficacy3.
The discovery of pyrazole derivatives as COX-2 inhibitors, such as celecoxib, has had a substantial impact on the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis6. Additionally, the antioxidant properties of these compounds, as evidenced by their free-radical scavenging capacity, further underscore their potential therapeutic applications7.
The pyrazole nucleus is a versatile scaffold that is present in various pharmacological agents across different therapeutic categories. This diversity in biological activity makes pyrazole derivatives an attractive area of study for the development of new drugs8.
1-(Dimethylsulfamoyl)pyrazole is classified as a heterocyclic organic compound due to the presence of the pyrazole ring, which consists of two adjacent nitrogen atoms in a five-membered ring structure. Pyrazoles are often synthesized for their utility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The specific synthesis and characterization of 1-(Dimethylsulfamoyl)pyrazole may not be extensively documented in literature, but it can be derived from general methods used for synthesizing substituted pyrazoles.
The synthesis of 1-(Dimethylsulfamoyl)pyrazole typically involves the cyclocondensation reaction of hydrazine derivatives with carbonyl compounds. Here are some key methods:
The molecular structure of 1-(Dimethylsulfamoyl)pyrazole can be analyzed using various spectroscopic techniques:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
1-(Dimethylsulfamoyl)pyrazole can participate in various chemical reactions:
The mechanism of action for compounds like 1-(Dimethylsulfamoyl)pyrazole often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be well-documented, similar pyrazoles have been shown to exhibit:
The physical and chemical properties of 1-(Dimethylsulfamoyl)pyrazole are crucial for understanding its behavior in different environments:
1-(Dimethylsulfamoyl)pyrazole has potential applications in various fields:
1-(Dimethylsulfamoyl)pyrazole (CAS: 133228-21-4) is a heterocyclic compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol. Its IUPAC name is N,N-dimethylpyrazole-1-sulfonamide, reflecting the pyrazole ring N1-bound to a sulfonamide group where the sulfur is di-substituted with methyl groups. The sulfonamide linkage adopts a tetrahedral geometry, with S=O bond lengths typical of sulfonyl derivatives (approximately 1.43–1.48 Å) and C-N bond lengths near 1.36 Å [1] [7].
Table 1: Nomenclature and Identifiers
Property | Value/Descriptor |
---|---|
IUPAC Name | N,N-dimethylpyrazole-1-sulfonamide |
Systematic Name | 1-(Dimethylsulfamoyl)pyrazole |
Synonyms | N,N-dimethyl-1H-pyrazole-1-sulfonamide; 1-(N,N-dimethyl-sulfamoyl)pyrazole |
CAS Registry Number | 133228-21-4 |
Molecular Formula | C5H9N3O2S |
SMILES | CN(C)S(=O)(=O)N1C=CC=N1 |
InChI Key | RFYSRCRZAGKOIY-UHFFFAOYSA-N |
The pyrazole ring exhibits prototropic tautomerism, theoretically allowing hydrogen migration between N1 and N2 positions. However, the presence of the bulky dimethylsulfamoyl group at N1 restricts this process, locking the compound in the 1H-pyrazole form. Electronic studies using semiempirical AM1 methods indicate the sulfonamide group withdraws electrons, reducing electron density at the pyrazole ring’s C3/C5 positions. This is reflected in its predicted pKa of -2.65, highlighting strong acidity due to the sulfonyl group’s electron-withdrawing nature [1] [3] [7]. The dipole moment (calculated ~4.2 D) further confirms asymmetric charge distribution.
Crystalline 1-(dimethylsulfamoyl)pyrazole has a melting point of 118.5°C and a density of 1.35 g/cm³. Though single-crystal data for this exact compound is limited in the search results, related bipyrazole sulfonamides reveal key conformational trends:
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 118.5 °C | Solid state |
Boiling Point | 287.4 °C (predicted) | Estimated |
Density | 1.35 g/cm³ (predicted) | At 20°C |
pKa | -2.65 ± 0.12 | Predicted |
Storage Temperature | 2–8°C | Recommended |
Structurally analogous pyrazole sulfonamides exhibit significant variations in reactivity and biological activity based on substitution patterns:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0